Ethyl (1-naphthoylamino)acetate
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Overview
Description
Ethyl (1-naphthoylamino)acetate is an organic compound with the molecular formula C15H15NO3 and a molecular weight of 257.292 g/mol It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an ethyl ester group and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (1-naphthoylamino)acetate can be synthesized through a multi-step process involving the reaction of 1-naphthylamine with ethyl chloroacetate. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1-naphthoylamino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amide group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can react with the amide group under basic or acidic conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Ethyl (1-naphthoylamino)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl (1-naphthoylamino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide and ester groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(1-naphthylamino)benzoate
- N-Ethyl-2-naphthylamine
- Methyl 3-(2-methyl-1-naphthylamino)propionate hydrochloride
Uniqueness
Ethyl (1-naphthoylamino)acetate is unique due to its specific structural features, such as the combination of an ethyl ester and an amide group attached to a naphthalene ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various research applications .
Properties
Molecular Formula |
C15H15NO3 |
---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
ethyl 2-(naphthalene-1-carbonylamino)acetate |
InChI |
InChI=1S/C15H15NO3/c1-2-19-14(17)10-16-15(18)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,2,10H2,1H3,(H,16,18) |
InChI Key |
CVCWUCIDYBZPRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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